3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique chemical properties and various applications in scientific research. This compound is part of the pyrazolo[3,4-b]pyridine family, which has piqued interest due to its potential biological and pharmacological activities. It features a pyrazole moiety linked to a naphthylmethyl group, which plays a significant role in its bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of Pyrazole Core: The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Naphthylmethyl Group Introduction: The next step introduces the naphthylmethyl group via a nucleophilic substitution reaction, often using a naphthylmethyl halide.
Construction of Pyrazolo[3,4-b]pyridine: This involves cyclization of the pyrazole with suitable reagents, under specific conditions, to form the pyrazolo[3,4-b]pyridine core.
Amide Bond Formation: Finally, the carboxamide group is introduced through coupling reactions, utilizing carbodiimides as activating agents.
Industrial Production Methods
Industrially, the production of this compound might leverage continuous flow synthesis to enhance reaction efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is critical to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, converting them to corresponding alcohols or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound, leading to amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and naphthyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under mild conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Depending on the reaction type, products can range from hydroxylated derivatives to amine or thiol-substituted compounds, each retaining the core structure of the original molecule.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, creating more complex molecules.
Biology: Examined for its potential as an enzyme inhibitor or ligand for biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects is intricate and depends on its specific application. Generally, it interacts with molecular targets such as enzymes, disrupting their normal function. This interaction can occur through:
Binding to Active Sites: Inhibiting enzyme activity by occupying the active site.
Pathway Modulation: Affecting signaling pathways by interacting with key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole, which share the pyrazole core.
Pyridine Analogues: Molecules like 4-phenylpyridine, which are structurally similar but lack the pyrazole ring.
Uniqueness
What sets 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is the combination of its naphthylmethyl group with the pyrazole and pyridine moieties. This unique structure grants it distinctive chemical properties and potential bioactivity, making it a valuable compound for scientific investigation.
Properties
IUPAC Name |
3,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O/c1-19-15-26(27-20(2)33-35(28(27)31-19)24-12-4-3-5-13-24)29(36)32-23-16-30-34(18-23)17-22-11-8-10-21-9-6-7-14-25(21)22/h3-16,18H,17H2,1-2H3,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOPSXCWRPPKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CN(N=C4)CC5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.